molecular formula C12H22N2O5 B1373906 (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid CAS No. 721927-50-0

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

Cat. No.: B1373906
CAS No.: 721927-50-0
M. Wt: 274.31 g/mol
InChI Key: MZRAADPAONILMH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its versatile applications in peptide synthesis and drug development.

Mechanism of Action

Target of Action

The compound, also known as (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is primarily used in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The primary targets of this compound are therefore amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds, particularly amino acids . The Boc group serves as a protective group for the amino group in amino acids during peptide synthesis. It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence and structure of the synthesized peptide.

Biochemical Pathways

The introduction of the Boc group into amino acids is a key step in the synthesis of Boc-amino acids, which are used in the production of peptides and proteins . This process affects the biochemical pathway of protein synthesis, specifically the step involving the coupling of amino acids. The presence of the Boc group ensures that the amino acids couple in the correct sequence, thereby leading to the formation of the desired peptide or protein.

Result of Action

The primary result of the action of this compound is the successful synthesis of Boc-amino acids, which can then be used to produce peptides and proteins with the correct sequence and structure . This is crucial in both biological research and pharmaceutical development, where peptides and proteins are often used as therapeutic agents or targets for drug discovery.

Action Environment

The efficiency and sustainability of the compound’s action can be influenced by various environmental factors. For instance, the use of flow microreactor systems has been shown to make the process of introducing the Boc group into organic compounds more efficient, versatile, and sustainable compared to traditional batch processes . Other factors, such as temperature, pH, and the presence of other reagents, can also affect the compound’s efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid typically involves the protection of the amine group of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions to improve yield and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger quantities of reactants .

Properties

IUPAC Name

(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRAADPAONILMH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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